adenosine-3'-13C - 714950-53-5

adenosine-3'-13C

Catalog Number: EVT-1460501
CAS Number: 714950-53-5
Molecular Formula: C10H13N5O4
Molecular Weight: 268.237
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Metabolic flux analysis (MFA) is a powerful quantitative approach that leverages stable isotope labeling, particularly with 13C, to determine the rates and directions of metabolic reactions within a biological system. This method provides a dynamic view of metabolism, revealing how nutrients are processed and converted into energy and biomass. [, , ]

Drug Development

Adenosine

Compound Description: Adenosine is a purine nucleoside composed of a molecule of adenine attached to a ribose sugar molecule (ribofuranose) moiety via a β-N9-glycosidic bond. It plays a crucial role in biochemical processes as a building block for RNA and as a signaling molecule, influencing various physiological functions such as energy transfer, vasodilation, and neurotransmission. [, , , , , , , ]

Relevance: Adenosine is the direct structural analog of adenosine-3'-13C, differing only in the isotopic labeling of the ribose moiety. This structural similarity makes adenosine a key reference point for understanding the metabolic fate and biological activity of adenosine-3'-13C. [, , , , , , , ]

Adenosine 3',5'-Cyclic Monophosphate (cAMP)

Compound Description: Adenosine 3',5'-cyclic monophosphate (cAMP) is a crucial second messenger involved in various intracellular signaling pathways. Synthesized from ATP by adenylate cyclase, cAMP regulates diverse cellular responses, including gene expression, enzyme activity, and ion channel function. cAMP exerts its effects by binding to and activating downstream effector proteins, such as protein kinase A (PKA). [, , , , , , , , , , , , , , , , , , , , , ]

Relevance: cAMP shares the core adenosine moiety with adenosine-3'-13C but features a cyclic phosphate group attached to the 3' and 5' positions of the ribose sugar. This modification significantly alters its biological activity, making cAMP a key signaling molecule regulated by various enzymes and involved in different pathways compared to adenosine-3'-13C. [, , , , , , , , , , , , , , , , , , , , , ]

Adenosine Triphosphate (ATP)

Compound Description: Adenosine triphosphate (ATP) is the primary energy currency of cells, fueling various metabolic processes. It consists of adenosine with three phosphate groups attached to the 5' position of the ribose. The hydrolysis of the phosphoanhydride bonds in ATP releases energy, driving cellular work. [, , , ]

Relevance: ATP shares the core adenosine structure with adenosine-3'-13C, highlighting the metabolic connection between energy metabolism and nucleoside biosynthesis. The presence of three phosphate groups in ATP significantly differentiates its role from adenosine-3'-13C in cellular energetics. [, , , ]

Coenzyme A (CoA)

Compound Description: Coenzyme A (CoA) is a crucial coenzyme involved in various metabolic pathways, particularly the citric acid cycle and fatty acid metabolism. It functions as an acyl group carrier, facilitating the transfer of acyl groups within the cell. []

Relevance: While CoA itself does not contain adenosine-3'-13C, it incorporates adenosine as part of its structure. This inclusion connects adenosine-3'-13C to the broader metabolic landscape, emphasizing the interconnectedness of metabolic pathways. []

Uridine

Compound Description: Uridine is a nucleoside composed of uracil attached to a ribose ring via a β-N1-glycosidic bond. It is a component of RNA and plays a role in carbohydrate metabolism. []

Relevance: Uridine's structural similarity to adenosine-3'-13C lies in the shared ribose sugar moiety and their classification as nucleosides. The difference in their nitrogenous bases (uracil vs. adenine) leads to distinct roles in nucleic acid synthesis and other cellular processes. []

Overview

Adenosine-3'-13C is a stable isotope-labeled derivative of adenosine, a crucial nucleoside involved in various biochemical processes including energy transfer, signal transduction, and the regulation of cellular metabolism. The incorporation of the carbon-13 isotope allows for enhanced analytical techniques, particularly in metabolic studies and tracer experiments.

Source

Adenosine-3'-13C can be synthesized from natural adenosine through various chemical methods that introduce the carbon-13 isotope at specific positions within the molecule. This compound is utilized in research settings to trace metabolic pathways and understand the dynamics of cellular processes.

Classification

Adenosine-3'-13C belongs to the class of nucleosides and is specifically categorized as a modified nucleoside due to its isotopic labeling. It is commonly classified under stable isotopes used in metabolic studies.

Synthesis Analysis

Methods

The synthesis of adenosine-3'-13C typically involves several steps, including:

  1. Starting Material: The synthesis often begins with adenosine or its derivatives.
  2. Isotope Incorporation: Carbon-13 is introduced through methods such as:
    • Chemical Labeling: Using carbon-13 enriched reagents during the synthesis process.
    • Biochemical Pathways: Utilizing microorganisms or cell cultures that metabolize carbon-13 substrates to produce labeled nucleosides.

Technical Details

One common method involves the use of hydrophilic interaction liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) for purification and quantification of adenosine derivatives, including adenosine-3'-13C. This technique allows for precise measurement of isotopic abundance and ensures high purity of the synthesized compound .

Molecular Structure Analysis

Structure

Adenosine-3'-13C retains the core structure of adenosine, which consists of an adenine base linked to a ribose sugar. The specific modification involves the substitution of a carbon atom at the 3' position of the ribose with a carbon-13 isotope.

Data

The molecular formula for adenosine is C10H13N5O4C_{10}H_{13}N_5O_4, while for adenosine-3'-13C, it becomes C10H1213CN5O4C_{10}H_{12}^{13}CN_5O_4. The molecular weight is slightly higher due to the presence of the carbon-13 isotope.

Chemical Reactions Analysis

Reactions

Adenosine-3'-13C participates in various biochemical reactions similar to its non-labeled counterpart. These include:

  1. Phosphorylation: Conversion to adenosine triphosphate (ATP) via kinases.
  2. Dephosphorylation: Hydrolysis reactions leading to the formation of adenosine diphosphate (ADP) or adenosine monophosphate (AMP).
  3. Metabolic Pathways: Acts as a substrate in purine metabolism and can be involved in signaling pathways through its receptors.

Technical Details

The reactions involving adenosine-3'-13C can be monitored using mass spectrometry techniques, which allow researchers to track its incorporation into metabolic pathways and observe changes in cellular responses .

Mechanism of Action

Process

The mechanism by which adenosine-3'-13C exerts its effects mirrors that of natural adenosine. It interacts with specific receptors (A1, A2A, A2B, and A3) on cell membranes, leading to various physiological responses such as:

  1. Regulation of Heart Rate: Through A1 receptor activation.
  2. Vasodilation: Via A2A receptor signaling.
  3. Neurotransmission Modulation: Influencing synaptic transmission and neuroprotection.

Data

Studies indicate that isotopic labeling does not significantly alter the biological activity of adenosine, allowing for accurate tracing in vivo studies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water; solubility may vary based on pH.
  • Melting Point: Similar to that of adenosine, typically around 217°C.

Chemical Properties

Relevant analyses such as nuclear magnetic resonance (NMR) spectroscopy can confirm the presence and position of carbon-13 in the molecule.

Applications

Scientific Uses

Adenosine-3'-13C has significant applications in scientific research:

  1. Metabolic Studies: Used as a tracer in metabolic flux analysis to study energy metabolism and nucleotide turnover.
  2. Pharmacological Research: Investigates receptor interactions and pharmacodynamics.
  3. Clinical Research: Assists in understanding disease mechanisms where altered nucleotide metabolism plays a role, such as cancer and cardiovascular diseases.
Chemical Identity and Structural Characterization of Adenosine-3'-¹³C

Isotopic Labeling in Nucleosides: Principles and Specificity of ¹³C Incorporation

Adenosine-3'-¹³C (C₉¹³CH₁₃N₅O₄; MW 268.23 g/mol; CAS 714950-53-5) is a site-specifically labeled isotopologue of adenosine, where the ¹³C isotope replaces the natural ¹²C atom exclusively at the C3' position of the ribose ring [3]. This modification retains adenosine's core structure—a purine base (adenine) linked via a β-N9-glycosidic bond to ribose—while introducing a spectroscopic handle for tracking molecular behavior. The ¹³C enrichment level typically exceeds 99%, minimizing natural ¹²C interference in analytical applications [3]. Site-directed ¹³C labeling follows stringent synthetic protocols to ensure isotopic specificity, often involving:

  • Precursor-Directed Synthesis: Chemoenzymatic routes using ribose-3-¹³C as a precursor, leveraging enzymatic transglycosylation to couple the labeled sugar to adenine.
  • Chemical Modification: Direct isotopic incorporation via nucleophilic substitution (SNAr) at the purine base, followed by chromatographic separation to isolate the 3'-¹³C anomer [5] [7].

Table 1: Isotopic Characteristics of Adenosine-3'-¹³C

PropertyNatural AdenosineAdenosine-3'-¹³C
Molecular FormulaC₁₀H₁₃N₅O₄C₉¹³CH₁₃N₅O₄
Molecular Weight (g/mol)267.24268.23
¹³C Natural Abundance1.1%>99% at C3'
Key Synthetic ChallengeN/AAnomeric purity retention

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is the cornerstone for characterizing adenosine-3'-¹³C, capitalizing on the magnetically active ¹³C nucleus (I=1/2). Key spectral features include:

  • Chemical Shift Specificity: The C3' carbon resonates at δ 73.2–74.5 ppm in D₂O, distinct from C2' (δ 71.8 ppm) and C4' (δ 84.2 ppm) [7]. This downfield shift relative to unlabeled carbons arises from the β-effect of the adjacent oxygen atoms.
  • Heteronuclear Coupling: Without broadband decoupling, the C3'-H3' coupling constant (¹J₍₁₃C‑¹H₎ ≈ 142–147 Hz) is observable, confirming direct C-H bonding [2] [7].
  • Spectral Simplification: Broadband proton decoupling collapses multiplet structures to singlets, enhancing signal-to-noise for the 3'-¹³C peak [2].

Advanced 2D NMR techniques provide atomic-level connectivity:

  • gHSQC (Heteronuclear Single Quantum Coherence): Correlates H3' proton (δ 4.8–5.0 ppm) with the labeled C3' carbon.
  • gHMBC (Heteronuclear Multiple Bond Correlation): Detects long-range couplings between C3' and H1'/H5' protons, confirming ribose ring integrity [7].

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in Adenosine Derivatives

Carbon Positionα-Adenosineβ-Adenosineβ-Adenosine-3'-¹³C
C1'89.592.392.3
C2'72.171.871.8
C3'73.874.574.5 (J = 147 Hz)
C4'83.984.284.2

Comparative Analysis of ¹³C-Labeled vs. Unlabeled Adenosine Derivatives

The isotopic label minimally perturbs adenosine's physicochemical properties but enables precise tracking unattainable with unlabeled analogs:

  • Physicochemical Equivalence: Melting points, solubility (water > 50 mg/mL), and partition coefficients (logP ≈ -1.3) remain identical between labeled and unlabeled forms [3].
  • Receptor Binding Affinity: Competitive binding assays confirm adenosine-3'-¹³C retains nanomolar affinity for A₁, A₂ₐ, A₂в, and A₃ receptors (Kᵢ = 0.7–290 nM), mirroring natural adenosine [1] [5].
  • Metabolic Stability: In vitro studies show identical deamination rates by adenosine deaminase (ADA), converting both forms to inosine-3'-¹³C [6].

Critical differences emerge in spectroscopic and tracer applications:

  • Spectral Detectability: ¹³C labeling eliminates background noise from natural-abundance ¹²C, enabling detection at low physiological concentrations (e.g., tumor microenvironments where [adenosine] ≥ 10 μM) [1] [6].
  • Isotopomer Discrimination: Mass spectrometry distinguishes M+1 isotopomers (e.g., adenosine-3'-¹³C) from natural M+0 species, quantifying nucleotide pools in flux analysis [6].

Crystallographic Studies of Adenosine-3'-¹³C in Solid-State Configurations

X-ray diffraction and solid-state NMR (ssNMR) reveal how isotopic labeling clarifies conformational dynamics:

  • Crystal Lattice Effects: Incorporation of ¹³C at C3' minimally distorts unit cell parameters (< 0.5% change vs. unlabeled crystals) but enhances anomalous scattering for phase resolution [4] [7].
  • ssNMR Tensor Analysis: The ¹³C chemical shift anisotropy (CSA) tensor of C3' in lyophilized adenosine-3'-¹³C shows principal components δ₁₁ = 120 ppm, δ₂₂ = 75 ppm, δ₃₃ = 25 ppm. This asymmetry reflects the C3'-O3' bond's polarization, amplified by ¹³C substitution [4].
  • Hydrogen Bonding Networks: In hydrate crystals, O3'H···O5' hydrogen bond lengths are identical (2.68 ± 0.03 Å) in labeled and unlabeled forms, confirming isotopic inertness in intermolecular interactions [7].

Table 3: Solid-State Structural Parameters of Adenosine-3'-¹³C

ParameterUnlabeled AdenosineAdenosine-3'-¹³C
Unit Cell Volume (ų)1275.81276.2
Ribose Puckering (Phase)C3'-endo (18°)C3'-endo (18°)
Glycosidic Bond Torsion (χ)-120°-120°
C3'-O3' Bond Length (Å)1.4151.415

Properties

CAS Number

714950-53-5

Product Name

adenosine-3'-13C

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)(413C)oxolane-3,4-diol

Molecular Formula

C10H13N5O4

Molecular Weight

268.237

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i6+1

InChI Key

OIRDTQYFTABQOQ-JUUGEQNTSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N

Synonyms

9-β-D-Ribofuranosyl-9H-purin-6-amine-3’-13C; 9-β-D-Ribofuranosyladenine-3’-13C; Adenine Riboside-3’-13C; Adenocard-3’-13C; Adenocor-3’-13C; Adenogesic-3’-13C; Adenoscan-3’-13C; Adrekar-3’-13C; Boniton-3’-13C; D-Adenosine-3’-13C; 1-(6-Amino-9H-purin-9

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